
(+/-)-ACETYLCARNITINE CHLORIDE
Overview
Description
(+/-)-Acetylcarnitine Chloride is an acetylated derivative of L-carnitine, a quaternary ammonium compound critical for mitochondrial fatty acid transport. Structurally, it consists of L-carnitine conjugated with an acetyl group via an ester bond, with a chloride counterion enhancing solubility. Its primary biochemical role involves shuttling acetyl-CoA into mitochondria for energy production via β-oxidation, while also modulating cellular acetyl-CoA pools for lipid and carbohydrate metabolism .
Research highlights its dual role in disease contexts. Conversely, advanced HCC patients with cachexia exhibit reduced acetylcarnitine due to impaired carnitine synthesis, linking it to metabolic dysregulation in terminal phases . Similarly, breast cancer subtypes show distinct acetylcarnitine profiles, suggesting its utility as a metabolic biomarker . Chronic cold exposure studies further reveal time-dependent fluctuations in acetylcarnitine levels, underscoring its adaptive role in stress responses .
Preparation Methods
Synthetic Routes: Levacecarnine can be synthesized by acetylating using acetic anhydride or acetyl chloride.
Industrial Production: Commercially, it is produced through chemical synthesis or enzymatic acetylation of .
Chemical Reactions Analysis
Reactions: Levacecarnine undergoes various reactions, including
Common Reagents and Conditions: Acetylation typically involves acetic anhydride or acetyl chloride in the presence of a base.
Major Products: The primary product is acetyl-L-carnitine itself.
Scientific Research Applications
Neuroprotective Effects
ALCAR has been extensively studied for its neuroprotective properties, particularly in conditions such as Alzheimer's disease (AD) and peripheral neuropathies.
- Alzheimer's Disease : A multicenter, double-blind study evaluated the efficacy of ALCAR in patients with probable AD. The study found that while both ALCAR and placebo groups declined at similar rates overall, early-onset AD patients (aged 65 or younger) showed a trend toward slower cognitive decline when treated with ALCAR compared to placebo. This suggests potential benefits for younger patients with rapidly progressing AD .
- Peripheral Neuropathy : ALCAR has demonstrated neuroprotective effects in various forms of peripheral neuropathy. It enhances nerve growth factor (NGF) actions and promotes peripheral nerve regeneration. In diabetic neuropathy models, ALCAR exhibited anti-apoptotic effects and increased acetylcholine production, contributing to improved nerve function and pain relief .
Pain Management
ALCAR is gaining attention for its analgesic properties in chronic pain management, particularly in neuropathic pain.
- Chronic Pain Syndromes : Research indicates that ALCAR can be beneficial in managing pain associated with conditions like fibromyalgia and diabetic neuropathy. Its ability to reduce oxidative stress and enhance mitochondrial function contributes to its effectiveness as an analgesic agent .
Metabolic Disorders
The compound plays a crucial role in fatty acid metabolism and energy production.
- Fatty Acid Oxidation : ALCAR facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation, thereby improving energy status in cells. This is particularly relevant in metabolic disorders where energy production is compromised .
- Mitochondrial Biogenesis : Studies have shown that ALCAR can induce mitochondrial biogenesis, which is vital for maintaining cellular energy homeostasis, especially after injuries such as spinal cord damage .
Clinical Trials and Efficacy Studies
Several clinical trials have assessed the efficacy of ALCAR across various conditions:
Mechanism of Action
Mitochondrial Function: Levacecarnine enhances mitochondrial energy production by facilitating fatty acid transport across mitochondrial membranes.
Neuroprotection: It may protect neurons from oxidative stress and improve neurotransmitter balance.
Comparison with Similar Compounds
L-Carnitine
Structure: The unacetylated parent molecule of acetylcarnitine. Function: Facilitates long-chain fatty acid transport into mitochondria but requires acetylation for short-chain acyl group transport. Metabolic Pathways: Serves as a precursor for acetylcarnitine; deficiency leads to impaired fatty acid oxidation and muscle weakness.
Palmitoylcarnitine
Structure : Long-chain acylcarnitine ester (C16 fatty acid linked to carnitine).
Function : Transports palmitoyl-CoA into mitochondria but is less efficient under metabolic stress.
Metabolic Pathways : β-oxidation of long-chain fatty acids; levels decrease significantly under chronic cold exposure, unlike acetylcarnitine, which shows time-dependent variability .
Disease Associations : Reduced levels correlate with cold-induced metabolic adaptations, suggesting distinct stress-response mechanisms compared to acetylcarnitine .
Acetoacetic Acid
Structure : Ketone body derived from fatty acid β-oxidation.
Function : Provides alternative energy substrates during glucose scarcity.
Metabolic Pathways : Inversely correlated with acetylcarnitine under chronic cold stress—e.g., acetoacetic acid rises at ZT19 when acetylcarnitine declines, highlighting compensatory energy pathways .
Comparative Data Table
Research Implications and Contradictions
- Cancer Metabolism : Acetylcarnitine’s elevation in early HCC contrasts with its depletion in cachexia, reflecting tumor stage-dependent metabolic reprogramming .
- Stress Adaptation : Chronic cold exposure studies reveal divergent behaviors between acetylcarnitine (time-specific fluctuations) and palmitoylcarnitine (consistent decline), emphasizing chain-length-dependent metabolic flexibility .
Biological Activity
(+/-)-Acetylcarnitine chloride, commonly referred to as acetyl-L-carnitine (ALCAR), is a derivative of L-carnitine that plays a significant role in cellular metabolism and neuroprotection. This article discusses its biological activity, clinical applications, and relevant research findings.
Acetyl-L-carnitine functions primarily as an acetyl group donor , facilitating the transport of fatty acids into the mitochondria for energy production. It is synthesized from L-carnitine through the action of the enzyme carnitine acetyltransferase (CAT), which transfers an acetyl moiety from acetyl-CoA to L-carnitine, resulting in ALCAR. This process is crucial for maintaining metabolic flexibility and preventing the accumulation of long-chain acyl-CoAs, which can be detrimental to cellular health .
Neuroprotective Effects
ALCAR has been extensively studied for its neuroprotective properties. It has demonstrated the ability to:
- Enhance mitochondrial function : ALCAR administration has been shown to improve mitochondrial biogenesis and function, particularly in models of brain injury and neurodegenerative diseases .
- Reduce oxidative stress : It decreases markers of oxidative stress and pro-inflammatory cytokines, contributing to cell survival and function .
- Support neurotransmitter synthesis : The acetyl moiety from ALCAR can be utilized in the synthesis of acetylcholine and other neurotransmitters, thereby enhancing cognitive function .
Alzheimer's Disease
A multicenter, placebo-controlled study involving 431 patients with mild to moderate Alzheimer's disease assessed the efficacy of ALCAR. The study found no significant differences between ALCAR and placebo groups in primary cognitive measures. However, a subgroup analysis suggested that younger patients (aged 65 or younger) may experience slower cognitive decline when treated with ALCAR compared to those receiving placebo .
Amyotrophic Lateral Sclerosis (ALS)
In a retrospective observational study on ALS patients, ALCAR was administered at doses of 1.5 g/day and 3 g/day. While no statistically significant differences were observed in overall survival or functional scores between treated and untreated groups, a trend indicated that lower doses might be beneficial for certain patient cohorts .
Research Findings
Numerous studies underscore the diverse biological activities of ALCAR:
- Neuroplasticity : ALCAR has been linked to enhanced neuroplasticity, which may aid recovery from neurological injuries .
- Antidepressant Effects : Research indicates that ALCAR supplementation can improve depressive symptoms in specific populations, such as uremic patients undergoing hemodialysis .
Summary of Key Studies
Study | Population | Dosage | Main Findings |
---|---|---|---|
Observational Study on ALS | ALS Patients | 1.5 g/day & 3 g/day | No significant survival differences; potential benefit at lower doses |
Alzheimer's Disease Study | Patients with AD | 3 g/day | No overall cognitive improvement; younger patients may benefit |
Neuroplasticity Research | Various populations | Variable | Enhanced neuroplasticity observed; implications for recovery |
Properties
CAS No. |
2504-11-2 |
---|---|
Molecular Formula |
C9H18NO4.Cl C9H18ClNO4 |
Molecular Weight |
239.69 g/mol |
IUPAC Name |
3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H |
InChI Key |
JATPLOXBFFRHDN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CC(=O)O)C[N+](C)(C)C.Cl |
Canonical SMILES |
CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
Key on ui other cas no. |
2504-11-2 5080-50-2 |
Pictograms |
Irritant |
solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
(R)-2-acetoxy-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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